4-Chloro-2-fluoro-3-methylphenol
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Overview
Description
4-Chloro-2-fluoro-3-methylphenol is an organic compound with the molecular formula C7H6ClFO. It is a substituted phenol, characterized by the presence of chlorine, fluorine, and methyl groups attached to the benzene ring.
Mechanism of Action
Target of Action
4-Chloro-2-fluoro-3-methylphenol, also known as p-Chlorocresol, is a potent disinfectant and antiseptic . It exhibits microbial activity against both gram-positive and gram-negative bacteria and fungi . The primary targets of this compound are the microbial cells, where it disrupts the cell wall and inhibits essential cellular processes.
Mode of Action
The compound interacts with its targets by penetrating the cell wall of the microorganisms. It then disrupts the cellular processes, leading to the death of the microorganism
Biochemical Pathways
The compound affects the biochemical pathways related to cell wall synthesis and integrity in the target microorganisms Disruption of these pathways leads to cell lysis and death
Pharmacokinetics
Related compounds like p-chlorocresol are metabolized in the liver and excreted primarily via the kidneys . The bioavailability of the compound is likely influenced by factors such as formulation, route of administration, and individual patient characteristics.
Result of Action
The result of the action of this compound is the effective killing of a wide range of microorganisms, including both bacteria and fungi . This makes it a valuable compound in the formulation of disinfectants and antiseptics.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include temperature, pH, presence of organic matter, and the specific characteristics of the microorganisms present
Biochemical Analysis
Biochemical Properties
It is known that chlorophenols, a class of compounds to which 4-Chloro-2-fluoro-3-methylphenol belongs, can interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is known that chlorophenols can bind to biomolecules and influence enzyme activity . They can also cause changes in gene expression. The specific molecular interactions of this compound remain to be determined.
Metabolic Pathways
Chlorophenols can be metabolized by bacteria via various pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-fluoro-3-methylphenol typically involves the chlorination and fluorination of 3-methylphenol. One common method is the electrophilic aromatic substitution reaction, where 3-methylphenol is treated with chlorine and fluorine sources under controlled conditions to introduce the chloro and fluoro substituents at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and fluorination processes, utilizing advanced chemical reactors and catalysts to ensure high yield and purity. The specific conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-fluoro-3-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydroxy derivatives.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydroxy derivatives of the original compound.
Substitution: Various substituted phenols depending on the nucleophile used
Scientific Research Applications
4-Chloro-2-fluoro-3-methylphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of new drugs with specific biological activities.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and dyes .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenol: Similar structure but lacks the fluoro group.
4-Fluoro-3-methylphenol: Similar structure but lacks the chloro group.
4-Chloro-2-methylphenol: Similar structure but lacks the fluoro group and has a different substitution pattern
Uniqueness
4-Chloro-2-fluoro-3-methylphenol is unique due to the simultaneous presence of chloro and fluoro groups, which impart distinct chemical and biological properties. This combination of substituents can enhance its reactivity and specificity in various applications, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
4-chloro-2-fluoro-3-methylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO/c1-4-5(8)2-3-6(10)7(4)9/h2-3,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGRYIOEURYVRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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